D4-abiraterone

Description

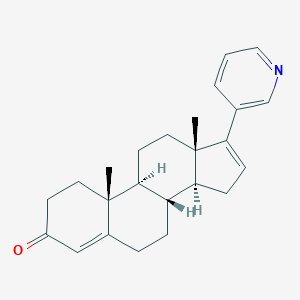

Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO/c1-23-11-9-18(26)14-17(23)5-6-19-21-8-7-20(16-4-3-13-25-15-16)24(21,2)12-10-22(19)23/h3-4,7,13-15,19,21-22H,5-6,8-12H2,1-2H3/t19-,21-,22-,23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYJZZAJJENTSTP-NHFPKVKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=CN=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90934961 | |

| Record name | delta4-Abiraterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90934961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154229-21-7 | |

| Record name | 17-(3-Pyridinyl)androsta-4,16-dien-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154229-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 17-(3-Pyridyl)androsta-5,16-dien-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154229217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | delta4-Abiraterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90934961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .DELTA.4-ABIRATERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2L6XS2R7H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to D4-Abiraterone: Elucidating its Dual Identity as a Potent Metabolite and a Bioanalytical Tool

The term "D4-abiraterone" can refer to two distinct chemical entities, each of significant interest to researchers and drug development professionals in the field of oncology, particularly in the context of prostate cancer therapy. This guide provides a comprehensive overview of both Δ4-abiraterone (D4A) , a potent active metabolite of the anti-prostate cancer drug abiraterone, and Abiraterone-d4 , a deuterated isotopologue of abiraterone crucial for bioanalytical applications.

Part 1: Δ4-Abiraterone (D4A) - A Metabolite with Enhanced Anti-Tumor Activity

Δ4-Abiraterone, also known as 17-(3-pyridyl)androsta-4,16-dien-3-one, is a major active metabolite of abiraterone.[1] Abiraterone is a key therapeutic agent used in the treatment of metastatic castration-resistant prostate cancer (mCRPC).[2] It is now understood that the clinical efficacy of abiraterone is, in part, attributable to its conversion to D4A.[1][3]

Chemical Structure and Formation

D4A is formed from abiraterone through the enzymatic action of 3β-hydroxysteroid dehydrogenase/Δ⁵⁻⁴ isomerase (3β-HSD).[1][4] This conversion modifies the A-ring of the steroid, resulting in a Δ4, 3-keto configuration.[5]

Chemical Formula: C₂₄H₂₉NO[4] Molar Mass: 347.502 g·mol⁻¹[4] IUPAC Name: (8R,9S,10R,13S,14S)-10,13-Dimethyl-17-pyridin-3-yl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one[4]

Mechanism of Action: A Multi-Targeted Approach

D4A exhibits a more potent and broader mechanism of action compared to its parent compound, abiraterone. Its anti-tumor activity is derived from its ability to inhibit multiple key enzymes in the androgen biosynthesis pathway and to directly antagonize the androgen receptor (AR).[3][6]

The multi-faceted mechanism of D4A includes:

-

Inhibition of CYP17A1: Like abiraterone, D4A inhibits 17α-hydroxylase/17,20-lyase (CYP17A1), a critical enzyme in the synthesis of androgens such as testosterone.[6][7]

-

Inhibition of 3β-hydroxysteroid dehydrogenase (3βHSD): D4A is a more potent inhibitor of 3βHSD than abiraterone. This enzyme is crucial for the conversion of adrenal precursors to dihydrotestosterone (DHT), the most potent androgen that drives prostate cancer growth.[1][6]

-

Inhibition of 5α-reductase (SRD5A): D4A also inhibits SRD5A, another key enzyme required for the synthesis of DHT.[3][6]

-

Androgen Receptor (AR) Antagonism: D4A acts as a competitive antagonist of the androgen receptor, with a potency comparable to the well-established AR antagonist, enzalutamide.[1][6] This direct antagonism prevents androgens from activating the receptor and promoting tumor cell proliferation.

The following diagram illustrates the signaling pathway targeted by Δ4-Abiraterone.

Quantitative Data: Comparative Potency

Studies have demonstrated that D4A is significantly more potent than abiraterone in its biological activities. The following table summarizes key quantitative comparisons.

| Parameter | Δ4-Abiraterone (D4A) | Abiraterone | Reference |

| AR Binding Affinity (IC₅₀) | [8] | ||

| Mutant AR (LNCaP cells) | ~5.3 nM | ~418 nM | [8] |

| Wild-Type AR (LAPC4 cells) | ~7.9 nM | >500 nM | [8] |

| 3βHSD Inhibition | ~10-fold more potent | - | [1] |

| Inhibition of DHEA to AD conversion | 0.1 µM D4A is equivalent to 1 µM Abiraterone | - | [1] |

| Anti-tumor Activity | More potent in xenograft models | - | [6] |

Experimental Protocols

This protocol is adapted from methodologies described in the literature to assess the inhibitory activity of D4A on 3βHSD.[8]

Objective: To determine the inhibitory effect of Δ4-abiraterone on the enzymatic activity of human 3βHSD1 and 3βHSD2.

Materials:

-

Recombinant human 3βHSD1 or 3βHSD2 (e.g., in yeast microsomes)

-

Δ4-abiraterone (5 to 20 µM)

-

Ethanol (vehicle)

-

Potassium phosphate buffer (pH 7.4)

-

NAD⁺ (1 mM)

-

Ethyl acetate:isooctane (1:1)

-

Radiolabeled substrate (e.g., [³H]-DHEA)

Procedure:

-

Prepare incubations in a final volume of 0.5 mL of potassium phosphate buffer containing recombinant human 3βHSD1 (45 µg protein) or 3βHSD2 (2.5 µg protein).

-

Add Δ4-abiraterone at desired concentrations (e.g., 5, 10, 20 µM) or an equivalent volume of ethanol as a vehicle control.

-

Pre-incubate the mixture at 37°C for 1 to 3 minutes.

-

Initiate the enzymatic reaction by adding NAD⁺ to a final concentration of 1 mM and the radiolabeled substrate.

-

Incubate at 37°C for 20 minutes.

-

Stop the reaction by adding 1 mL of ethyl acetate:isooctane (1:1).

-

Vortex to extract the steroids into the organic phase.

-

Separate the organic phase and evaporate to dryness.

-

Reconstitute the dried extract and analyze the conversion of the substrate to its product (e.g., DHEA to androstenedione) using High-Performance Liquid Chromatography (HPLC) with radioactivity detection.

-

Calculate the percentage of inhibition by comparing the product formation in the presence of D4A to the vehicle control.

Part 2: Abiraterone-d4 - A Deuterated Standard for Bioanalysis

Abiraterone-d4 is a stable isotope-labeled version of abiraterone, where four hydrogen atoms have been replaced by deuterium atoms.[9][10] This modification makes it an ideal internal standard for the quantification of abiraterone in biological matrices using mass spectrometry-based methods.

Chemical Structure and Properties

The deuterium atoms are typically located on the pyridine ring of the abiraterone molecule.[9][10]

Chemical Formula: C₂₄H₂₇D₄NO[10] Molecular Weight: 353.53 g/mol [10] IUPAC Name: (3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(2,4,5,6-tetradeuteriopyridin-3-yl)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol[10]

The key property of Abiraterone-d4 is its mass difference compared to the unlabeled abiraterone, while maintaining nearly identical chemical and physical properties. This allows it to be distinguished by a mass spectrometer while co-eluting with the analyte during chromatography, ensuring accurate and precise quantification.[11]

Application in Pharmacokinetic Studies

Abiraterone-d4 is primarily used as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays to determine the concentration of abiraterone in plasma or serum samples.[12][13][14] This is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.

The following diagram illustrates a typical bioanalytical workflow using Abiraterone-d4.

Experimental Protocols

This protocol provides a general methodology based on published methods for the bioanalysis of abiraterone.[12][13][14]

Objective: To accurately quantify the concentration of abiraterone in human plasma samples.

Materials:

-

Human plasma samples

-

Abiraterone analytical standard

-

Abiraterone-d4 (internal standard)

-

Acetonitrile (for protein precipitation) or Methyl tert-butyl ether (MTBE) (for liquid-liquid extraction)

-

Formic acid

-

Methanol

-

Water (LC-MS grade)

-

LC-MS/MS system (e.g., coupled with a C18 column)

Procedure:

1. Preparation of Standards and Quality Controls (QCs):

-

Prepare stock solutions of abiraterone and Abiraterone-d4 in a suitable organic solvent (e.g., methanol).

-

Prepare a series of calibration standards by spiking blank human plasma with known concentrations of abiraterone.

-

Prepare QC samples at low, medium, and high concentrations in blank plasma.

-

Prepare a working solution of the internal standard (Abiraterone-d4).

2. Sample Preparation (Protein Precipitation Method):

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add a fixed volume of the Abiraterone-d4 internal standard working solution.

-

Add three volumes of cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture thoroughly.

-

Centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 150 x 2.1 mm, 3.5 µm).[12]

-

Mobile Phase: A gradient or isocratic mixture of water with 0.1% formic acid and an organic solvent (e.g., methanol/acetonitrile) with 0.1% formic acid.[12]

-

Flow Rate: As appropriate for the column dimensions.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.[12]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Monitor specific precursor-to-product ion transitions for both abiraterone and Abiraterone-d4.

-

4. Data Analysis and Quantification:

-

Integrate the peak areas for the MRM transitions of abiraterone and Abiraterone-d4.

-

Calculate the peak area ratio of abiraterone to Abiraterone-d4 for each sample.

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of abiraterone in the unknown samples by interpolating their peak area ratios from the calibration curve.

References

- 1. Conversion of abiraterone to D4A drives antitumor activity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 4. Δ4-Abiraterone - Wikipedia [en.wikipedia.org]

- 5. prostatecancertopics.com [prostatecancertopics.com]

- 6. researchgate.net [researchgate.net]

- 7. Abiraterone and Galeterone, Powerful Tools Against Prostate Cancer: Present and Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. file.glpbio.com [file.glpbio.com]

- 9. Abiraterone-d4 | C24H31NO | CID 71312697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Abiraterone-d4 | CAS 2122245-62-7 | LGC Standards [lgcstandards.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 13. Development and validation of a novel LC–MS/MS method for simultaneous determination of abiraterone and its seven steroidal metabolites in human serum: Innovation in separation of diastereoisomers without use of a chiral column - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ascopubs.org [ascopubs.org]

Navigating the Synthesis and Characterization of D4-Abiraterone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization methods for D4-abiraterone, also known as Δ⁴-abiraterone or 17-(3-pyridyl)androsta-4,16-dien-3-one. This compound is a potent, active metabolite of the prostate cancer drug abiraterone. It exhibits greater antitumor activity than its parent compound by not only inhibiting the enzyme CYP17A1 but also 3β-hydroxysteroid dehydrogenase (3βHSD) and steroid-5α-reductase (SRD5A), key enzymes in androgen biosynthesis.[1][2][3] Furthermore, this compound acts as a competitive antagonist of the androgen receptor (AR).[4] This guide details the synthetic pathways, experimental protocols, and characterization techniques essential for the study and development of this promising therapeutic agent.

Synthesis of this compound

The synthesis of this compound is a multi-step process that can be achieved from commercially available starting materials. While the biological conversion from abiraterone via the 3βHSD enzyme is well-documented, this guide focuses on a practical chemical synthesis approach. A common strategy involves the modification of dehydroepiandrosterone (DHEA) or its derivatives.

A plausible synthetic route, adapted from general steroid chemistry principles and the synthesis of the parent compound abiraterone, is outlined below. This process typically involves the formation of a key intermediate, followed by a coupling reaction to introduce the pyridine ring, and subsequent functional group manipulations.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative example of how this compound could be synthesized. Researchers should note that optimization of reaction conditions, purification methods, and yields will be necessary.

Step 1: Protection of the 3-hydroxyl group of DHEA

-

Dissolve dehydroepiandrosterone (DHEA) in a suitable solvent such as dichloromethane (DCM) or pyridine.

-

Add a protecting group reagent, for example, acetic anhydride or tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like triethylamine or imidazole.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work up the reaction by adding water and extracting the product with an organic solvent.

-

Purify the resulting protected DHEA by column chromatography or recrystallization.

Step 2: Formation of a Vinyl Triflate or Halide

-

Dissolve the protected DHEA in an anhydrous aprotic solvent like tetrahydrofuran (THF) or DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Add a strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) to generate the enolate.

-

After stirring for a period, add a triflating agent (e.g., N-phenyl-bis(trifluoromethanesulfonimide)) or a halogenating agent (e.g., N-iodosuccinimide) to form the vinyl triflate or vinyl halide, respectively.

-

Allow the reaction to warm to room temperature and quench with a suitable reagent like saturated ammonium chloride solution.

-

Extract the product and purify by column chromatography.

Step 3: Suzuki or Stille Coupling to Introduce the Pyridine Moiety

-

Combine the vinyl triflate or vinyl halide intermediate, a suitable boronic acid or ester (e.g., 3-pyridylboronic acid for Suzuki coupling) or an organostannane reagent (for Stille coupling), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., sodium carbonate or potassium phosphate) in a suitable solvent system (e.g., toluene, dioxane, and/or water).

-

Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction mixture, dilute with water, and extract the product with an organic solvent.

-

Purify the coupled product by column chromatography.

Step 4: Deprotection and Oxidation to Yield this compound

-

Dissolve the protected this compound precursor in a suitable solvent.

-

Add a deprotecting agent appropriate for the chosen protecting group (e.g., a fluoride source like TBAF for TBDMS or a base like sodium hydroxide for acetate).

-

Once deprotection is complete, isolate the intermediate alcohol.

-

Perform an Oppenauer oxidation or use another suitable oxidizing agent (e.g., pyridinium chlorochromate (PCC) or Dess-Martin periodinane) to oxidize the 3-hydroxyl group to a ketone and isomerize the double bond to the Δ⁴ position.

-

Purify the final product, this compound, by column chromatography or recrystallization to obtain a solid.

Characterization of this compound

Thorough characterization is crucial to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is employed.

Analytical Techniques and Data

| Technique | Purpose | Typical Observations and Data |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Purity assessment and molecular weight confirmation. | A primary peak indicating high purity with the expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺. Multiple reaction monitoring (MRM) can be used for quantification, with transitions like m/z 348.2 -> 156.3.[1] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation. | ¹H NMR will show characteristic peaks for the steroid backbone and the pyridine ring protons. ¹³C NMR will confirm the number of carbon atoms and their chemical environments. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination and elemental composition confirmation. | Provides a highly accurate mass measurement, which can be used to confirm the molecular formula of the synthesized compound. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for C=O (ketone), C=C (alkene), and C=N (pyridine) functional groups. |

| Melting Point | Purity assessment. | A sharp and specific melting point range indicates a high degree of purity. |

Experimental Protocols for Characterization

LC-MS/MS for Quantification in Plasma

This protocol is adapted from methods used for the analysis of abiraterone and its metabolites in biological matrices.[5][6][7][8][9]

-

Sample Preparation:

-

To a plasma sample (e.g., 50 µL), add an internal standard (e.g., this compound-d4 or a structurally similar compound).

-

Perform protein precipitation by adding a solvent like acetonitrile or methanol.

-

Vortex and centrifuge the sample to pellet the precipitated proteins.

-

Alternatively, use solid-phase extraction (SPE) for cleaner samples.[9]

-

-

Chromatographic Separation:

-

Inject the supernatant onto a reverse-phase C18 column (e.g., Zorbax Eclipse plus, 150 x 2.1 mm, 3.5 µm).[1]

-

Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).

-

-

Mass Spectrometric Detection:

-

Utilize a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

Set the instrument to perform multiple reaction monitoring (MRM) for this compound and the internal standard. For this compound, a common transition is m/z 348.2 → 156.3.[1]

-

NMR Spectroscopy

-

Sample Preparation: Dissolve a sufficient amount of the purified this compound (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Other experiments like COSY, HSQC, and HMBC can be performed for complete structural assignment.

-

Data Analysis: Process the spectra to identify the chemical shifts, coupling constants, and integration of the peaks to confirm the structure of this compound.

Visualizing Key Pathways and Workflows

To further aid in the understanding of this compound's synthesis, characterization, and mechanism of action, the following diagrams have been generated using the DOT language.

Caption: A generalized workflow for the chemical synthesis of this compound from DHEA.

Caption: A typical workflow for the characterization of synthesized this compound.

Caption: The inhibitory effects of this compound on the androgen biosynthesis pathway and androgen receptor signaling.

This guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers are encouraged to consult the cited literature for more specific details and to adapt these methodologies to their specific research needs. The potent and multi-targeted mechanism of action of this compound makes it a compound of significant interest in the ongoing development of therapies for castration-resistant prostate cancer.

References

- 1. Conversion of abiraterone to D4A drives antitumor activity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 3. researchgate.net [researchgate.net]

- 4. This compound|Abiraterone Metabolite|CAS 154229-21-7 [benchchem.com]

- 5. Bioanalytical evaluation of dried plasma spots for monitoring of abiraterone and ∆(4)-abiraterone from cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A quick UPLC-MS/MS method for therapeutic drug monitoring of abiraterone and delta(4)-abiraterone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An LC-MS/MS method for quantification of abiraterone, its active metabolites D(4)-abiraterone (D4A) and 5α-abiraterone, and their inactive glucuronide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Δ4-Abiraterone (D4A) as a Multi-Targeting CYP17A1 Inhibitor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abiraterone, a potent and selective inhibitor of cytochrome P450 17A1 (CYP17A1), is a cornerstone in the treatment of metastatic castration-resistant prostate cancer (mCRPC). Its therapeutic efficacy is largely attributed to its ability to block androgen biosynthesis. However, recent research has illuminated the critical role of its metabolite, Δ4-abiraterone (D4A), a more potent and multi-faceted inhibitor. This technical guide provides a comprehensive overview of the mechanism of action of abiraterone and D4A, with a focus on their roles as CYP17A1 inhibitors. It includes a compilation of quantitative data, detailed experimental protocols for assessing CYP17A1 inhibition, and visualizations of the relevant signaling pathways and experimental workflows to support further research and drug development in this area. It is important to note that while "D4-abiraterone" is commercially available as a deuterated analytical standard, the therapeutically relevant entity discussed herein is the active metabolite, Δ4-abiraterone (D4A).

Introduction: The CYP17A1 Axis in Prostate Cancer

Androgen receptor (AR) signaling is a critical driver of prostate cancer progression. While androgen deprivation therapy (ADT) is the initial standard of care, the disease often progresses to a castration-resistant state where tumors can synthesize their own androgens. CYP17A1 is a dual-function enzyme in the adrenal glands, testes, and prostate tumors that plays a pivotal role in this process.[1][2] It catalyzes both the 17α-hydroxylase and 17,20-lyase reactions, which are essential for the conversion of pregnane precursors into dehydroepiandrosterone (DHEA) and androstenedione, the precursors of testosterone and dihydrotestosterone (DHT).[2]

Abiraterone acetate, the prodrug of abiraterone, was developed to target this pathway.[3] In vivo, abiraterone acetate is rapidly converted to abiraterone, which potently and irreversibly inhibits CYP17A1.[3] More recently, studies have revealed that abiraterone is further metabolized to Δ4-abiraterone (D4A), a compound with an even more compelling anti-tumor profile.[4][5]

Mechanism of Action: Abiraterone and the Emergence of D4A

Abiraterone: A Selective CYP17A1 Inhibitor

Abiraterone acts as a potent and selective inhibitor of CYP17A1, effectively blocking both its 17α-hydroxylase and 17,20-lyase activities.[6] This inhibition leads to a significant reduction in the production of androgens from all sources, thereby depriving prostate cancer cells of the ligands necessary for AR activation and proliferation.[3] The inhibition kinetics of abiraterone are complex, exhibiting slow, tight-binding characteristics. This involves an initial weak binding followed by a slow isomerization to a high-affinity complex with the enzyme, resulting in a prolonged duration of action.[4][5]

Δ4-Abiraterone (D4A): A More Potent, Multi-Targeting Metabolite

Abiraterone is converted in vivo to D4A through the action of 3β-hydroxysteroid dehydrogenase (3βHSD).[4][5] D4A has demonstrated a more potent and broader spectrum of anti-cancer activity compared to its parent compound. Its mechanisms of action include:

-

Potent CYP17A1 Inhibition: D4A inhibits CYP17A1 with a potency comparable to or greater than abiraterone.[4][5]

-

Inhibition of 3βHSD and SRD5A: D4A also inhibits 3β-hydroxysteroid dehydrogenase (3βHSD) and steroid-5α-reductase (SRD5A), two other key enzymes in the androgen biosynthesis pathway required for the production of DHT.[4][5]

-

Androgen Receptor Antagonism: Unlike abiraterone, D4A acts as a direct and potent antagonist of the androgen receptor, comparable in activity to enzalutamide.[4][5]

This multi-pronged attack on the androgen signaling pathway makes D4A a highly effective anti-tumor agent, and its formation is considered a key contributor to the clinical efficacy of abiraterone acetate.[4][5]

Quantitative Data: Inhibitory Potency and Pharmacokinetics

The following tables summarize the available quantitative data for abiraterone and D4A, providing a basis for comparison of their inhibitory potency and pharmacokinetic profiles.

Table 1: In Vitro Inhibitory Potency against CYP17A1

| Compound | Assay Type | IC50 (nM) | Ki (nM) | Reference(s) |

| Abiraterone | 17α-hydroxylase | 7 | 50.7 (initial) | [6] |

| 17,20-lyase | 12 | - | [6] | |

| Progesterone 17α-hydroxylation | 4.94 ± 0.09 | - | [7] | |

| Progesterone 17α-hydroxylation | 201 ± 1 | - | [8] | |

| - | - | 0.39 (final) | [4][5] | |

| Δ4-Abiraterone (D4A) | - | Comparable to Abiraterone | 23.4 (initial) | [4][5][7] |

Table 2: Pharmacokinetic Parameters in Humans

| Parameter | Abiraterone | Δ4-Abiraterone (D4A) | Reference(s) |

| Mean Plasma Cmin (ng/mL) | 12.6 ± 6.8 | 1.6 ± 1.3 | [9] |

| Mean Metabolic Ratio (D4A/Abiraterone) | - | 0.18 ± 0.25 | [9] |

| Apparent Clearance (L/h) | 1,550 (mCRPC patients) | Data not available | [10] |

| Apparent Volume of Distribution (L) | 5,620 (central), 17,400 (peripheral) | Data not available | [10] |

| Half-life (t1/2) (h) | 11.1 - 14.7 | Data not available | [11] |

Experimental Protocols: Assessing CYP17A1 Inhibition

In Vitro CYP17A1 Enzyme Inhibition Assay using Recombinant Human Enzyme

This protocol describes a method to determine the IC50 of a test compound against recombinant human CYP17A1.

Materials:

-

Recombinant human CYP17A1 enzyme (e.g., from a commercial supplier)

-

NADPH regenerating system (e.g., NADPH-P450 reductase)

-

Progesterone (substrate for 17α-hydroxylase activity)

-

17α-hydroxypregnenolone (substrate for 17,20-lyase activity)

-

Test compound (e.g., abiraterone, D4A) dissolved in a suitable solvent (e.g., DMSO)

-

Potassium phosphate buffer (pH 7.4)

-

96-well plates

-

Incubator (37°C)

-

LC-MS/MS system for steroid analysis

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations.

-

Prepare substrate solutions (progesterone or 17α-hydroxypregnenolone) in a suitable solvent.

-

Prepare the reaction buffer (50 mM potassium phosphate, pH 7.4).

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Enzyme Reaction:

-

In a 96-well plate, add the following to each well:

-

Recombinant CYP17A1 enzyme (e.g., 5 pmol/mL)

-

NADPH regenerating system

-

Reaction buffer

-

Test compound at various concentrations (or vehicle control)

-

-

Pre-incubate the plate at 37°C for a specified time (e.g., 10-30 minutes) to allow the inhibitor to interact with the enzyme.[4][5]

-

Initiate the reaction by adding the substrate (e.g., 50 µM progesterone or 5 µM 17α-hydroxypregnenolone).[4][5]

-

Incubate the reaction at 37°C for a specific time (e.g., 30-60 minutes).

-

-

Reaction Quenching and Sample Preparation:

-

Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile or methanol).

-

Centrifuge the plate to pellet any precipitated protein.

-

Transfer the supernatant to a new plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the levels of the substrate and its hydroxylated or lyase product.[12][13]

-

The separation of steroids can be achieved using a reverse-phase column (e.g., C18) with a mobile phase gradient of water and methanol containing formic acid.[12]

-

Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., four-parameter logistic equation).

-

Cellular Washout Experiment to Assess Target Engagement

This protocol assesses the duration of CYP17A1 inhibition in a cellular context.

Materials:

-

Prostate cancer cell line expressing CYP17A1 (e.g., VCaP)

-

Cell culture medium and reagents

-

Test compound (e.g., abiraterone)

-

17α-hydroxypregnenolone (probe substrate)

-

LC-MS/MS system

Procedure:

-

Cell Culture and Treatment:

-

Culture VCaP cells to near confluency in appropriate cell culture plates.

-

Treat the cells with the test compound (e.g., 40 µM abiraterone) or vehicle control for a specified period (e.g., 2 hours).[14]

-

-

Washout:

-

Remove the medium containing the test compound.

-

Wash the cells with fresh medium to remove any unbound inhibitor.

-

Add fresh medium and incubate for various washout periods (e.g., 0, 30, 60 minutes).[14]

-

-

Probe Substrate Incubation:

-

After the washout period, add medium containing the probe substrate (e.g., 30 µM 17α-hydroxypregnenolone) and incubate for a specific time (e.g., 30 minutes).[14]

-

-

Sample Collection and Analysis:

-

Collect the cell culture medium.

-

Analyze the medium for the concentration of the probe substrate and its product (DHEA) using LC-MS/MS.

-

-

Data Analysis:

-

Quantify the suppression of DHEA formation at each washout time point relative to the vehicle control.

-

A prolonged suppression of DHEA formation after washout indicates a long residence time of the inhibitor at the CYP17A1 active site.[14]

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Androgen biosynthesis pathway and the inhibitory action of Abiraterone/D4A.

Caption: Formation and multi-targeting mechanism of Δ4-Abiraterone (D4A).

Caption: Experimental workflow for in vitro CYP17A1 inhibition assay.

Conclusion

The discovery of Δ4-abiraterone as a highly potent, multi-targeting metabolite of abiraterone has significantly advanced our understanding of the clinical efficacy of this important anti-cancer agent. D4A's ability to inhibit not only CYP17A1 but also other key enzymes in the androgen biosynthesis pathway, coupled with its direct androgen receptor antagonism, underscores the potential for developing next-generation therapies with improved efficacy and broader mechanisms of action. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to further elucidate the role of D4A and to design novel inhibitors of the androgen signaling pathway for the treatment of prostate cancer and other hormone-dependent malignancies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Slow-, Tight-Binding Inhibition of CYP17A1 by Abiraterone Redefines Its Kinetic Selectivity and Dosing Regimen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchnow-admin.flinders.edu.au [researchnow-admin.flinders.edu.au]

- 6. Comparisons of Prostate Cancer Inhibitors Abiraterone and TOK-001 Binding with CYP17A1 through Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-based design of inhibitors with improved selectivity for steroidogenic cytochrome P450 17A1 over cytochrome P450 21A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CYTOCHROME P450 17A1 STRUCTURES WITH PROSTATE CANCER DRUGS ABIRATERONE AND TOK-001 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A PK/PD study of Delta-4 abiraterone metabolite in metastatic castration-resistant prostate cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Population pharmacokinetic analysis of abiraterone in chemotherapy-naïve and docetaxel-treated patients with metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Open-label, phase I, pharmacokinetic studies of abiraterone acetate in healthy men - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assay of steroids by liquid chromatography–tandem mass spectrometry in monitoring 21-hydroxylase deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

The Advanced Androgen Deprivation Agent: A Technical Guide to the Biochemical and Physiological Effects of D4-Abiraterone

For Researchers, Scientists, and Drug Development Professionals

Introduction

D4-abiraterone (D4A), an active metabolite of the widely used prostate cancer drug abiraterone, has emerged as a potent anti-cancer agent with a multi-targeted mechanism of action. This technical guide provides an in-depth overview of the biochemical and physiological effects of D4A, summarizing key quantitative data, detailing experimental protocols, and visualizing its complex interactions within the androgen signaling pathway. D4A demonstrates superior anti-tumor activity compared to its parent compound, abiraterone, by not only inhibiting crucial steroidogenic enzymes but also by acting as a potent antagonist of the androgen receptor (AR).[1][2] This dual action makes it a compelling molecule in the ongoing effort to overcome resistance to current hormonal therapies in castration-resistant prostate cancer (CRPC).

Biochemical Effects of this compound

This compound exerts its biochemical effects through two primary mechanisms: the inhibition of key enzymes in the androgen biosynthesis pathway and the direct antagonism of the androgen receptor.

Enzymatic Inhibition

D4A is a potent inhibitor of three critical enzymes required for the synthesis of dihydrotestosterone (DHT), the primary ligand that activates the androgen receptor:

-

CYP17A1 (17α-hydroxylase/17,20-lyase): Similar to its parent compound, abiraterone, D4A inhibits CYP17A1, a crucial enzyme in the conversion of pregnenolone and progesterone into dehydroepiandrosterone (DHEA) and androstenedione, which are precursors for testosterone and DHT.[2][3][4] The inhibitory kinetics of D4A on CYP17A1 are complex, exhibiting a slow, tight-binding mechanism.[5][6]

-

3β-hydroxysteroid dehydrogenase (3βHSD): D4A is a significantly more potent inhibitor of 3βHSD than abiraterone, with studies indicating it is approximately ten times more effective at blocking the conversion of DHEA to androstenedione.[1] This is a critical step in the androgen synthesis pathway, particularly in the context of CRPC where tumors can utilize adrenal androgens for intratumoral testosterone production.

-

Steroid-5α-reductase (SRD5A): D4A also inhibits SRD5A, the enzyme responsible for the conversion of testosterone to the more potent androgen, DHT.[2][3]

Androgen Receptor Antagonism

A key differentiator between D4A and abiraterone is D4A's potent antagonism of the androgen receptor. It competitively binds to both wild-type and mutant AR, preventing the binding of androgens and subsequent downstream signaling.[1][2] This direct AR blockade is comparable in potency to the well-established AR antagonist, enzalutamide.

Physiological Effects of this compound

The combined biochemical actions of D4A translate into significant physiological effects, primarily the inhibition of prostate cancer cell growth and the suppression of androgen-responsive gene expression.

Inhibition of Cancer Cell Growth and Proliferation

By simultaneously depleting androgen levels and blocking AR signaling, D4A effectively inhibits the growth and proliferation of prostate cancer cells. In vitro studies have demonstrated its ability to suppress the growth of various prostate cancer cell lines, including LNCaP, LAPC4, and C4-2.[2]

Suppression of Androgen-Responsive Gene Expression

D4A has been shown to potently suppress the expression of androgen-responsive genes that are critical for prostate cancer progression. These include:

-

Prostate-Specific Antigen (PSA): A well-established biomarker for prostate cancer.[2]

-

Transmembrane Protease, Serine 2 (TMPRSS2): A protein involved in prostate cancer cell invasion and metastasis.[2]

-

FK506-Binding Protein 5 (FKBP5): A co-chaperone of the androgen receptor that enhances its activity.[2]

In Vivo Anti-Tumor Activity

In preclinical xenograft models of prostate cancer, D4A has demonstrated superior anti-tumor activity compared to abiraterone acetate.[2][7] Treatment with D4A leads to a significant delay in tumor progression and prolonged survival in animal models.[2]

Quantitative Data

The following tables summarize the key quantitative data regarding the biochemical and physiological effects of this compound.

Table 1: Inhibition of Androgen Receptor (AR) by this compound and Comparators

| Compound | Cell Line | AR Type | IC50 (nM) | Reference |

| This compound | LNCaP | Mutant (T878A) | 5.3 | [8] |

| This compound | LAPC4 | Wild-Type | 7.9 | [8] |

| Abiraterone | LNCaP | Mutant (T878A) | 418 | [8] |

| Abiraterone | LAPC4 | Wild-Type | > 500 | [8] |

| Enzalutamide | LNCaP | Mutant (T878A) | 24 | [8] |

| Enzalutamide | LAPC4 | Wild-Type | 23 | [8] |

Table 2: Enzymatic Inhibition by this compound

| Enzyme | Potency Relative to Abiraterone | Notes | Reference |

| 3βHSD | ~10-fold more potent | D4A is a significantly more potent inhibitor. | [1] |

| CYP17A1 | Comparable | Both abiraterone and D4A are potent inhibitors. | [4] |

| SRD5A | Inhibitory effect demonstrated | D4A inhibits the conversion of testosterone to DHT. | [2][3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Protocol 1: 3β-Hydroxysteroid Dehydrogenase (3βHSD) Enzyme Inhibition Assay

Objective: To determine the inhibitory effect of this compound on the enzymatic activity of 3βHSD1 and 3βHSD2.

Materials:

-

Recombinant human 3βHSD1 or 3βHSD2 (e.g., in yeast microsomes)

-

[³H]-pregnenolone (substrate)

-

This compound (test compound)

-

Ethanol (vehicle)

-

Potassium phosphate buffer (pH 7.4)

-

NAD⁺

-

Ethyl acetate:isooctane (1:1, v/v)

-

Scintillation counter

-

HPLC system

Procedure:

-

Prepare incubations in a final volume of 0.5 mL of potassium phosphate buffer containing:

-

Recombinant human 3βHSD1 (45 µg protein) or 3βHSD2 (2.5 µg protein).

-

[³H]-pregnenolone (100,000 cpm, 1–20 µmol/L).

-

Varying concentrations of this compound (5–20 µmol/L) or ethanol vehicle.

-

-

Pre-incubate the mixture at 37°C for 1 to 3 minutes.

-

Initiate the enzymatic reaction by adding NAD⁺ to a final concentration of 1 mmol/L.

-

Incubate at 37°C for 20 minutes.

-

Stop the reaction by adding 1 mL of ethyl acetate:isooctane (1:1).

-

Extract the steroids into the organic phase and dry the extract.

-

Resolve the steroids in the dried extracts using HPLC.

-

Quantitate the amount of converted substrate by in-line scintillation counting.[2][9]

Protocol 2: Cell-Based Androgen Receptor (AR) Competition Binding Assay

Objective: To determine the binding affinity (IC50) of this compound to the androgen receptor in prostate cancer cells.

Materials:

-

LNCaP or LAPC4 prostate cancer cells

-

Serum-free cell culture medium

-

[³H]-R1881 (radiolabeled synthetic androgen)

-

This compound, abiraterone, enzalutamide (test and control compounds)

-

RIPA buffer

-

Liquid scintillation counter

-

Protein quantification assay kit

Procedure:

-

Culture LNCaP or LAPC4 cells in serum-free medium for 48 hours.

-

Treat the cells with a constant concentration of [³H]-R1881 and varying concentrations of this compound, abiraterone, or enzalutamide for 30 minutes.

-

Wash the cells four times with 1x PBS and twice with 0.9% NaCl solution.

-

Lyse the cells with RIPA buffer.

-

Measure the intracellular radioactivity using a liquid scintillation counter.

-

Normalize the radioactivity to the total protein concentration in each sample.[8]

Protocol 3: In Vivo Xenograft Tumor Growth Inhibition Study

Objective: To evaluate the anti-tumor efficacy of this compound in a prostate cancer xenograft model.

Materials:

-

Male immunodeficient mice (e.g., NSG mice), 6 to 8 weeks of age

-

VCaP or C4-2 prostate cancer cells

-

Matrigel

-

Dehydroepiandrosterone (DHEA) pellets (sustained-release)

-

This compound

-

Vehicle solution (e.g., 5% benzyl alcohol and 95% safflower oil)

-

Calipers for tumor measurement

Procedure:

-

Surgically orchiectomize the mice.

-

Implant a 5 mg 90-day sustained-release DHEA pellet to mimic the adrenal androgen physiology in CRPC.

-

Two days later, subcutaneously inject 10⁷ VCaP or C4-2 cells mixed with Matrigel into the flanks of the mice.

-

Once tumors reach a volume of approximately 300 mm³, randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 0.5 mmol per kg per day) or vehicle solution via intraperitoneal injection daily for a specified period (e.g., up to 15 days).

-

Measure tumor volume daily using calipers.

-

Monitor the time for the tumor volume to increase by a predetermined percentage (e.g., 20%) as a measure of progression.

-

At the end of the study, euthanize the mice and harvest the tumors for further analysis.[9]

Visualizations

Signaling Pathway of this compound's Action

Caption: this compound's multi-targeted inhibition of androgen synthesis and receptor signaling.

Experimental Workflow for In Vivo Xenograft Study

References

- 1. This compound|Abiraterone Metabolite|CAS 154229-21-7 [benchchem.com]

- 2. Conversion of abiraterone to D4A drives antitumor activity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conversion of abiraterone to D4A drives anti-tumour activity in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical significance of D4A in prostate cancer therapy with abiraterone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Slow-, Tight-Binding Inhibition of CYP17A1 by Abiraterone Redefines Its Kinetic Selectivity and Dosing Regimen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchnow-admin.flinders.edu.au [researchnow-admin.flinders.edu.au]

- 7. researchgate.net [researchgate.net]

- 8. prostatecancertopics.com [prostatecancertopics.com]

- 9. file.glpbio.com [file.glpbio.com]

The Emergence of Δ4-Abiraterone: A Potent Metabolite in Prostate Cancer Therapy

An In-depth Technical Guide on the Discovery and Initial Research of Δ4-Abiraterone

Executive Summary

Abiraterone acetate, a cornerstone in the treatment of metastatic castration-resistant prostate cancer (mCRPC), undergoes in vivo conversion to its active metabolite, abiraterone. However, groundbreaking research has unveiled a further metabolic pathway leading to the formation of Δ4-abiraterone (D4A), a steroidogenesis inhibitor with multifaceted and more potent anti-tumor activity. This technical guide provides a comprehensive overview of the discovery, initial research, and preclinical evaluation of D4A. It is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and steroid hormone biosynthesis. This document details the enzymatic conversion of abiraterone to D4A, its superior inhibitory effects on key enzymes in the androgen synthesis pathway, its potent antagonism of the androgen receptor, and its enhanced efficacy in preclinical models of prostate cancer.

Discovery and Metabolic Formation

The discovery of Δ4-abiraterone, also known as 17-(3-pyridyl)androsta-4,16-dien-3-one, stemmed from the hypothesis that abiraterone, with its Δ5, 3β-hydroxyl structure, could be a substrate for 3β-hydroxysteroid dehydrogenase/Δ5-4 isomerase (3β-HSD), an enzyme crucial for the conversion of dehydroepiandrosterone (DHEA) to androstenedione.[1][2] Seminal work by Li et al. confirmed this hypothesis, demonstrating that abiraterone is converted to D4A in both mice and human patients with prostate cancer.[2] This conversion is catalyzed by 3β-HSD, resulting in a Δ4, 3-keto configuration in the A-ring of the steroid, a structure analogous to testosterone and dihydrotestosterone (DHT).[2][3]

The metabolic conversion of abiraterone to D4A represents a critical activation step, yielding a metabolite with a significantly enhanced pharmacological profile.

Mechanism of Action: A Multi-Targeted Approach

Δ4-abiraterone exerts its potent anti-tumor effects through a multi-pronged mechanism that distinguishes it from its precursor, abiraterone. D4A not only inhibits CYP17A1 but also targets other critical enzymes in the androgen biosynthesis pathway and directly antagonizes the androgen receptor (AR).[2][4]

Inhibition of Steroidogenic Enzymes

D4A has been shown to be a potent inhibitor of three key enzymes required for DHT synthesis:

-

CYP17A1 (17α-hydroxylase/17,20-lyase): Similar to abiraterone, D4A inhibits CYP17A1, a critical enzyme in the production of androgens from cholesterol.[2]

-

3β-HSD (3β-hydroxysteroid dehydrogenase): D4A is a more potent inhibitor of 3β-HSD than abiraterone.[2] This is significant as 3β-HSD is essential for the conversion of adrenal-derived DHEA to androstenedione, a key step in androgen synthesis in the context of castration-resistant prostate cancer.

-

SRD5A (5α-reductase): D4A also inhibits 5α-reductase, the enzyme responsible for converting testosterone to the more potent androgen, DHT.[2]

The multi-targeted inhibition of steroidogenesis by D4A provides a more comprehensive blockade of androgen synthesis compared to abiraterone alone.

Androgen Receptor Antagonism

In addition to its enzymatic inhibition, D4A acts as a direct and potent competitive antagonist of the androgen receptor.[2] Its affinity for the AR is comparable to that of the potent second-generation antiandrogen, enzalutamide.[2] This dual mechanism of action—suppressing androgen production and blocking the action of any remaining androgens at the receptor level—provides a powerful strategy to overcome resistance mechanisms in prostate cancer.

Quantitative Preclinical Data

Initial research has generated significant quantitative data highlighting the superior potency of D4A compared to its parent compound, abiraterone.

Table 1: Comparative Inhibitory Activity and Receptor Binding

| Parameter | Δ4-Abiraterone (D4A) | Abiraterone | Enzalutamide | Reference |

| 3β-HSD Inhibition | ~10-fold more potent than Abiraterone | - | - | [2] |

| AR Binding Affinity (IC50, LNCaP cells) | 5.3 nM | 418 nM | 24 nM | [5] |

| AR Binding Affinity (IC50, LAPC4 cells) | 7.9 nM | > 500 nM | 23 nM | [5] |

Table 2: In Vivo Efficacy in Xenograft Models

| Xenograft Model | Treatment | Outcome | Reference |

| VCaP | D4A vs. Abiraterone Acetate | Significantly delayed tumor progression (p=0.011) | [1] |

| C4-2 | D4A vs. Abiraterone Acetate & Enzalutamide | Increased progression-free survival (p=0.01 vs. Abi; p=0.02 vs. Enz) | [4] |

Table 3: Patient Plasma Concentrations

| Study Population | Mean Δ4A Cmin (ng/mL) | Mean Abiraterone Cmin (ng/mL) | Reference |

| 36 mCRPC patients | 1.6 ± 1.3 | 12.6 ± 6.8 | [6] |

Experimental Protocols

Quantification of Δ4-Abiraterone in Plasma by LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous quantification of abiraterone and D4A in human plasma.[7]

-

Sample Preparation: Plasma samples (50 µL) are subjected to solid-phase extraction.[7]

-

Chromatography: Separation is achieved on a C18 column with a gradient elution.

-

Mass Spectrometry: Detection is performed using a tandem quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring.[7] A deuterated internal standard (e.g., D4-abiraterone) is used for accurate quantification.

In Vivo Xenograft Studies

The anti-tumor activity of D4A has been evaluated in mouse xenograft models of prostate cancer.[1][4]

-

Cell Lines: Human prostate cancer cell lines (e.g., VCaP, C4-2) are used.

-

Animal Model: Immunocompromised mice (e.g., NSG mice) are subcutaneously injected with cancer cells.

-

Treatment: Once tumors reach a specified volume, mice are treated with vehicle control, abiraterone acetate, or D4A.

-

Endpoint: Tumor growth is monitored over time, and progression-free survival is determined.

Chemical Synthesis of Δ4-Abiraterone

While D4A is a metabolite, its chemical synthesis is crucial for preclinical research. A plausible synthetic route involves the Oppenauer oxidation of abiraterone. This method utilizes a ketone (e.g., acetone) as a hydride acceptor and an aluminum alkoxide (e.g., aluminum isopropoxide) as a catalyst to oxidize the 3β-hydroxyl group of abiraterone to a 3-keto group while concurrently isomerizing the Δ5 double bond to the Δ4 position.

Future Directions and Conclusion

The discovery of Δ4-abiraterone as a highly potent, multi-targeting metabolite of abiraterone has significant implications for the treatment of prostate cancer. Its superior inhibitory profile against key steroidogenic enzymes and its direct antagonism of the androgen receptor suggest that D4A may offer a more profound and durable response compared to abiraterone. Further research is warranted to fully elucidate the clinical significance of D4A and to explore its potential as a standalone therapeutic agent. The development of strategies to enhance the conversion of abiraterone to D4A or the direct administration of D4A could represent novel therapeutic avenues to improve outcomes for patients with advanced prostate cancer. This in-depth guide provides a solid foundation for researchers and drug developers to build upon in the ongoing effort to combat this disease.

References

- 1. Conversion of abiraterone to D4A drives antitumor activity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. prostatecancertopics.com [prostatecancertopics.com]

- 6. A PK/PD study of Delta-4 abiraterone metabolite in metastatic castration-resistant prostate cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An LC-MS/MS method for quantification of abiraterone, its active metabolites D(4)-abiraterone (D4A) and 5α-abiraterone, and their inactive glucuronide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of D4-Abiraterone: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abiraterone acetate, a cornerstone in the treatment of metastatic castration-resistant prostate cancer (mCRPC), undergoes in vivo conversion to its active metabolite, abiraterone. However, emerging evidence has illuminated a further metabolic conversion to Δ4-abiraterone (D4A), a metabolite with a distinct and more potent pharmacological profile. This technical guide provides a comprehensive overview of the pharmacological properties of D4-abiraterone, detailing its multi-targeted mechanism of action, comparative potency, and the experimental methodologies employed for its characterization.

This compound is formed from abiraterone through the action of the enzyme 3β-hydroxysteroid dehydrogenase (3βHSD).[1] This conversion is significant as D4A exhibits a broader and more potent inhibitory profile against key enzymes in the androgen biosynthesis pathway and also functions as a direct and potent antagonist of the androgen receptor (AR).[2] These characteristics suggest that D4A is a key contributor to the clinical efficacy of abiraterone acetate and positions it as a compelling therapeutic agent in its own right.[1]

Pharmacological Profile of this compound

Mechanism of Action

This compound exerts its anti-tumor effects through a multi-pronged approach, targeting several critical nodes in androgen signaling and synthesis.

-

Inhibition of Steroidogenic Enzymes: D4A is a potent inhibitor of multiple enzymes essential for the synthesis of androgens such as dihydrotestosterone (DHT).[2]

-

CYP17A1 (17α-hydroxylase/17,20-lyase): Similar to its parent compound, abiraterone, D4A effectively inhibits CYP17A1, a critical enzyme in the production of androgen precursors.

-

3βHSD (3β-hydroxysteroid dehydrogenase): D4A is a more potent inhibitor of 3βHSD compared to abiraterone. This enzyme is crucial for the conversion of adrenal androgens to potent androgens like testosterone.

-

SRD5A (Steroid-5α-reductase): D4A also inhibits SRD5A, the enzyme responsible for converting testosterone to the more potent androgen, DHT.[2]

-

-

Androgen Receptor (AR) Antagonism: this compound acts as a direct competitive antagonist of the androgen receptor. Its binding affinity for the AR is significantly higher than that of abiraterone and is comparable to the potent AR antagonist, enzalutamide.[1] This potent antagonism leads to the effective suppression of AR target gene expression, such as PSA and TMPRSS2, and inhibits the growth of prostate cancer cells.

Metabolism of this compound

A crucial aspect of this compound's pharmacology is its subsequent metabolism by 5α-reductase to 3-keto-5α-abiraterone.[1] This metabolite has been identified as an agonist of the androgen receptor, potentially promoting prostate cancer progression.[1][3] This finding has significant clinical implications, suggesting that co-administration of a 5α-reductase inhibitor like dutasteride with abiraterone acetate could enhance therapeutic efficacy by preventing the formation of this tumor-promoting metabolite and increasing the accumulation of the more therapeutically desirable D4A.[3]

Quantitative Data

The following tables summarize the key quantitative data regarding the pharmacological activity of this compound in comparison to abiraterone and other relevant compounds.

| Parameter | This compound | Abiraterone | Reference Compound | Notes |

| Androgen Receptor (AR) Binding (IC50) | 5.3 nM[1] | >10,000 nM | Enzalutamide: Comparable Potency | Competitive binding assay with [3H]-R1881 in LNCaP cells (mutant AR) and LAPC4 cells (wild-type AR).[2] |

| 3βHSD Inhibition | ~10-fold more potent than Abiraterone[1] | - | - | Assessed by the conversion of [3H]-DHEA to Δ4-androstenedione in LNCaP and VCaP cells. |

| CYP17A1 Inhibition | Similar potency to Abiraterone | - | - | Assessed by the conversion of [3H]-pregnenolone to DHEA in 293 cells expressing CYP17A1. |

| SRD5A Inhibition | Inhibits SRD5A[2] | - | - | D4A inhibits the conversion of testosterone to DHT. |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the pharmacological profile of this compound.

Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To accurately quantify the concentrations of this compound and other metabolites in biological matrices such as human plasma.

Methodology:

-

Sample Preparation: Plasma samples (typically 50-200 µL) are subjected to protein precipitation using acetonitrile or liquid-liquid extraction with a solvent like methyl tert-butyl ether.[4] A deuterated internal standard (e.g., abiraterone-d4) is added to correct for extraction variability.[5]

-

Chromatographic Separation: The extracted analytes are separated on a C18 reverse-phase HPLC column using a gradient elution with a mobile phase typically consisting of 0.1% formic acid in water and 0.1% formic acid in an organic solvent like methanol or acetonitrile.[5][6]

-

Mass Spectrometric Detection: The separated compounds are detected using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization.[4][5] Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.

-

Quantification: A calibration curve is generated using standards of known concentrations, and the concentration of this compound in the samples is determined by comparing its peak area ratio to the internal standard against the calibration curve.[4]

Androgen Receptor (AR) Competitive Binding Assay

Objective: To determine the binding affinity of this compound to the androgen receptor.

Methodology:

-

Receptor Source: Cytosol prepared from rat ventral prostate or whole-cell lysates from prostate cancer cell lines (e.g., LNCaP for mutant AR, LAPC4 for wild-type AR) are used as the source of the androgen receptor.[2]

-

Radioligand: A radiolabeled androgen, typically [3H]-R1881 (methyltrienolone), is used at a fixed concentration.[2]

-

Competition: A range of concentrations of the unlabeled competitor (this compound, abiraterone, or a reference compound like enzalutamide) are incubated with the receptor preparation and the radioligand.[2]

-

Separation of Bound and Free Ligand: After incubation to reach equilibrium, the bound radioligand is separated from the free radioligand. This is commonly achieved by vacuum filtration through glass fiber filters, where the receptor-ligand complex is retained on the filter.[7]

-

Quantification: The radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The data is plotted as the percentage of specific binding versus the log of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis.

Enzyme Inhibition Assays

Objective: To assess the inhibitory potency of this compound on key steroidogenic enzymes.

-

CYP17A1 Inhibition Assay:

-

Enzyme Source: Recombinant human CYP17A1 expressed in a suitable system (e.g., insect cells or bacteria) is used.

-

Substrate: A radiolabeled substrate such as [3H]-pregnenolone or [3H]-17α-hydroxypregnenolone is used.

-

Reaction: The enzyme is incubated with the substrate, a cofactor (NADPH), and varying concentrations of the inhibitor (this compound or abiraterone).

-

Product Analysis: The reaction products (e.g., [3H]-DHEA) are separated from the substrate using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and quantified by radiometric detection.

-

-

3βHSD Inhibition Assay:

-

Enzyme Source: Lysates from prostate cancer cells (e.g., LNCaP, VCaP) or recombinant human 3βHSD isoenzymes (3βHSD1 and 3βHSD2) are used.

-

Substrate: [3H]-DHEA is commonly used as the substrate.

-

Reaction: The enzyme source is incubated with the substrate, the cofactor NAD+, and a range of inhibitor concentrations.

-

Product Analysis: The product, [3H]-Δ4-androstenedione, is separated by TLC or HPLC and quantified.

-

-

SRD5A Inhibition Assay:

-

Enzyme Source: Microsomes from rat liver or prostate, or lysates from prostate cancer cells expressing SRD5A are used.

-

Substrate: Testosterone is used as the substrate.

-

Reaction: The enzyme preparation is incubated with testosterone, the cofactor NADPH, and the inhibitor.

-

Product Analysis: The formation of dihydrotestosterone (DHT) is quantified by LC-MS/MS.

-

Cell-Based Functional Assays

Objective: To evaluate the effect of this compound on androgen-dependent cellular processes.

-

AR Target Gene Expression Analysis (qPCR):

-

Cell Lines: Prostate cancer cell lines such as LNCaP, LAPC4, or VCaP are used.

-

Treatment: Cells are treated with an androgen (e.g., DHT or DHEA) in the presence or absence of varying concentrations of this compound.

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells and reverse-transcribed into cDNA.

-

Quantitative PCR (qPCR): The expression levels of AR target genes (e.g., PSA, TMPRSS2, FKBP5) are quantified by qPCR using specific primers. Gene expression is normalized to a housekeeping gene.

-

-

Cell Growth/Viability Assay:

-

Cell Lines: Androgen-dependent prostate cancer cell lines (e.g., LNCaP) are used.

-

Treatment: Cells are cultured in the presence of an androgen (e.g., DHT) with or without different concentrations of this compound over several days.

-

Quantification of Cell Number: Cell viability or proliferation is assessed using various methods, such as quantifying the total DNA content using a fluorescent dye or using metabolic assays like the MTT or resazurin reduction assays.[8]

-

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor activity of this compound in a living organism.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

-

Tumor Implantation: Prostate cancer cells (e.g., LNCaP or VCaP) are injected subcutaneously into the flanks of the mice.[9]

-

Treatment: Once the tumors reach a palpable size, the mice are treated with this compound, abiraterone, or a vehicle control, typically administered orally or via intraperitoneal injection.

-

Monitoring: Tumor growth is monitored regularly by measuring tumor volume with calipers. Animal body weight and general health are also monitored.

-

Endpoint Analysis: At the end of the study, tumors are excised and weighed. Tumor tissue can be used for further analysis, such as measuring steroid levels or gene expression.

Visualizations

Signaling Pathways and Mechanisms

Caption: Mechanism of action of this compound.

Experimental Workflow

Caption: Experimental workflow for characterizing this compound.

Conclusion

This compound is a pivotal metabolite of abiraterone with a more potent and multifaceted pharmacological profile. Its ability to inhibit multiple key enzymes in the androgen biosynthesis pathway, coupled with its direct and potent antagonism of the androgen receptor, underscores its significance in the therapeutic landscape of prostate cancer. The experimental methodologies outlined in this guide provide a framework for the continued investigation of this compound and other novel drug metabolites. A thorough understanding of the pharmacological properties of this compound is crucial for optimizing current therapeutic strategies, such as the potential for combination therapies with 5α-reductase inhibitors, and for the future development of more effective treatments for castration-resistant prostate cancer.

References

- 1. Transcriptomic Analysis of LNCaP Tumor Xenograft to Elucidate the Components and Mechanisms Contributed by Tumor Environment as Targets for Dietary Prostate Cancer Prevention Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. yeasenbio.com [yeasenbio.com]

- 4. Stepwise binding of inhibitors to human cytochrome P450 17A1 and rapid kinetics of inhibition of androgen biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective inhibition of human 3β-hydroxysteroid dehydrogenase type 1 as a potential treatment for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Development of a Liquid Chromatography/Mass Spectrometry-Based Inhibition Assay for the Screening of Steroid 5-α Reductase in Human and Fish Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. LNCaP Xenograft Model - Altogen Labs [altogenlabs.com]

D4-Abiraterone: A Dual-Action Androgen Receptor Antagonist and CYP17A1 Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the function of D4-abiraterone (D4A), an active metabolite of the widely used prostate cancer drug abiraterone acetate. While abiraterone is primarily recognized for its potent inhibition of CYP17A1, a critical enzyme in androgen biosynthesis, emerging evidence has highlighted a second, crucial mechanism of action: direct antagonism of the androgen receptor (AR). This dual functionality positions this compound as a significant molecule in the landscape of castration-resistant prostate cancer (CRPC) therapeutics.

Introduction: The Evolving Understanding of Abiraterone's Mechanism

Prostate cancer growth is predominantly driven by androgen receptor signaling.[1][2] Therapeutic strategies have historically focused on androgen deprivation therapy (ADT) to reduce circulating androgens. However, in castration-resistant prostate cancer (CRPC), the disease progresses despite low levels of systemic androgens, often due to intratumoral androgen synthesis or alterations in the AR itself.[1][3]

Abiraterone acetate was developed as a targeted inhibitor of CYP17A1, an enzyme with both 17α-hydroxylase and 17,20-lyase activities, which are essential for the synthesis of androgens from steroid precursors.[2][4][5] By blocking this enzyme, abiraterone effectively reduces the production of testosterone and dihydrotestosterone (DHT), the primary ligands of the AR.[6]

However, recent research has revealed that abiraterone is converted in vivo to the more active metabolite, Δ4-abiraterone (D4A).[7] This metabolite not only inhibits CYP17A1 but also functions as a direct, competitive antagonist of the androgen receptor.[7][8] This dual mechanism of action provides a more comprehensive blockade of AR signaling and may explain abiraterone's efficacy in various clinical settings.[8][9]

This compound's Dual Mechanism of Action

This compound exerts its anti-tumor effects through two distinct but complementary mechanisms:

-

Inhibition of Androgen Synthesis: Like its precursor, D4A is a potent inhibitor of CYP17A1, thereby blocking the production of androgens in the testes, adrenal glands, and within the tumor microenvironment.[5][7][10]

-

Direct Androgen Receptor Antagonism: D4A binds directly to the ligand-binding domain of the androgen receptor, acting as a competitive antagonist.[7] This action is significant as it can inhibit AR signaling even in the presence of residual androgens or in cases of AR overexpression.[8]

The conversion of abiraterone to D4A is a critical step, as D4A has been shown to be more potent in its dual inhibitory functions.[7]

Signaling Pathway Interruption

The androgen receptor signaling pathway is a critical driver of prostate cancer cell growth and survival. In its canonical pathway, the binding of androgens like DHT to the AR induces a conformational change, leading to its dissociation from heat shock proteins, dimerization, and translocation to the nucleus. Once in the nucleus, the AR binds to androgen response elements (AREs) on the DNA, recruiting coactivators and initiating the transcription of genes that promote cell proliferation and survival.

This compound disrupts this pathway at two key points:

-

Reduced Ligand Availability: By inhibiting CYP17A1, D4A decreases the intratumoral concentrations of DHT, the most potent natural AR ligand.

-

Direct Receptor Blockade: D4A competitively binds to the AR, preventing its activation by any remaining androgens. Studies have shown that the binding of CYP17 inhibitors like abiraterone and its metabolites can induce a conformation in the AR that is similar to the unliganded state, which prevents its nuclear localization and binding to DNA.[8][9]

Quantitative Data on Inhibitory Activity

The following tables summarize the known inhibitory activities of this compound and its precursor, abiraterone. It is important to note that D4A consistently demonstrates more potent activity.

Table 1: Inhibition of Steroidogenic Enzymes

| Compound | Target Enzyme | IC50 (nM) | Potency Comparison |

| This compound | CYP17A1 | More Potent | D4A is a more potent inhibitor of CYP17A1 than abiraterone.[7] |

| 3βHSD | More Potent | D4A demonstrates significant inhibition of 3β-hydroxysteroid dehydrogenase.[7] | |

| SRD5A | More Potent | D4A also inhibits steroid-5α-reductase.[7] | |

| Abiraterone | CYP17A1 | Potent | A well-established potent inhibitor.[7][8] |

| 3βHSD | Less Potent | Less inhibitory activity compared to D4A.[7] | |

| SRD5A | Less Potent | Less inhibitory activity compared to D4A.[7] |

Table 2: Androgen Receptor Antagonist Activity

| Compound | Activity | Comparison to Enzalutamide |

| This compound | Competitive AR Antagonist | Comparable potency to the potent antagonist enzalutamide.[7] |

| Abiraterone | Competitive AR Antagonist | Functions as a competitive AR antagonist.[8][9] |

Experimental Protocols

The following sections outline the general methodologies used to characterize the function of this compound as an AR antagonist.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to the androgen receptor.

-

Objective: To quantify the ability of this compound to displace a radiolabeled androgen (e.g., [3H]-DHT) from the AR.

-

Methodology:

-

Prepare cell lysates or purified AR protein.

-

Incubate the AR preparation with a constant concentration of radiolabeled androgen and varying concentrations of this compound.

-

After incubation, separate the bound from unbound radioligand.

-

Measure the amount of bound radioactivity using a scintillation counter.

-

The concentration of this compound that displaces 50% of the radiolabeled ligand (IC50) is determined.

-

AR-Mediated Reporter Gene Assay

This assay measures the functional consequence of AR binding, i.e., whether a compound acts as an agonist or an antagonist.

-

Objective: To determine if this compound can inhibit androgen-induced transcription of a reporter gene.

-

Methodology:

-

Transfect a suitable cell line (e.g., PC-3 or DU-145, which lack endogenous AR) with plasmids expressing the full-length AR and a reporter construct containing a luciferase gene under the control of an ARE-containing promoter.

-

Treat the cells with a known AR agonist (e.g., DHT) in the presence of increasing concentrations of this compound.

-

After an incubation period, lyse the cells and measure luciferase activity.

-

A decrease in luciferase activity in the presence of this compound indicates antagonist activity.

-

Experimental Workflow for Assessing AR Antagonism

The following diagram illustrates a typical workflow for characterizing a compound's AR antagonist properties.

Clinical Significance and Future Directions